N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been described in the literature. For instance, the reaction of N-(2,3- and 3,5-dimethylphenyl)-alpha-methyl-beta-alanines with ethyl acetoacetate resulted in the formation of 1-(2,3- or 3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as 1H-, 13C-, 1H/13C (HETCOR) NMR and IR .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, a series of 1-aryl substituted dihydro-, 5-methyl-dihydro- and 6-methyl-dihydro-2,4 (1H,3H)pyrimidinediones and their 2-thio analogues were obtained by reaction of the corresponding beta-alanines or alpha-methyl- and beta-methyl-beta-alanines with urea or potassium thiocyanate .Scientific Research Applications
Molecular Interaction and Pharmacophore Models
Research on compounds structurally related to N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide has been significant in understanding the molecular interactions with specific receptors, such as the CB1 cannabinoid receptor. Studies utilizing molecular orbital methods and conformational analysis have been pivotal in developing unified pharmacophore models for CB1 receptor ligands, offering insights into the steric and electrostatic requirements for receptor binding and antagonist activity (Shim et al., 2002).
Antitumor and Cytotoxic Activities
Derivatives similar to the compound have been synthesized and tested for their growth inhibitory properties against various cancer cell lines, demonstrating potent cytotoxic activities. These studies provide valuable information on the structural features contributing to the antitumor potential of pyrazole derivatives (Deady et al., 2003).
Antimicrobial Activities
The synthesis of novel thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives, including pyrazole-based structures, has been explored for their antimicrobial activities. These studies are crucial for identifying new therapeutic agents against resistant microbial strains (Gad-Elkareem et al., 2011).
Synthesis and Characterization of Pyrazole Derivatives
The chemical synthesis and characterization of pyrazole derivatives, including their reactions and potential for creating various biologically active molecules, have been extensively studied. These investigations contribute to the broader understanding of the synthetic versatility and application potential of pyrazole-based compounds in medicinal chemistry (Ahmed et al., 2018).
Properties
IUPAC Name |
N-[2-(3,5-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3OS/c1-11-6-12(2)8-13(7-11)21-16(19-17(22)18(3,4)5)14-9-23-10-15(14)20-21/h6-8H,9-10H2,1-5H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEUDKDSAWRUDTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C(=C3CSCC3=N2)NC(=O)C(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.